2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-fluorophenyl)aceta mide
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Overview
Description
2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-fluorophenyl)acetamide is a complex organic compound that features a triazole ring, a fluorophenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-fluorophenyl)acetamide typically involves multiple steps, starting from readily available precursorsThe final step involves the acylation of the triazole derivative with 2-fluorophenyl acetic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the acetamide group.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-fluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the triazole ring.
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can inhibit enzymes by binding to their active sites, while the fluorophenyl group can enhance the compound’s binding affinity and selectivity. The acetamide moiety may contribute to the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-(4-methylphenyl)-1,3,4-thiadiazole: Shares the amino and methylphenyl groups but lacks the triazole ring and fluorophenyl group.
1,2,4-Triazole Derivatives: Similar core structure but with different substituents, leading to varied biological activities.
Uniqueness
2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-fluorophenyl)acetamide is unique due to the combination of its triazole ring, fluorophenyl group, and acetamide moiety. This combination imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C17H16FN5OS |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C17H16FN5OS/c1-11-6-8-12(9-7-11)16-21-22-17(23(16)19)25-10-15(24)20-14-5-3-2-4-13(14)18/h2-9H,10,19H2,1H3,(H,20,24) |
InChI Key |
SANLRAPGNATWNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3F |
Origin of Product |
United States |
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